
1-((2-Methylbenzyl)thio)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Methylbenzyl)thio)propan-2-one is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a thioether group attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methylbenzyl)thio)propan-2-one typically involves the reaction of 2-methylbenzyl chloride with thiourea to form 2-methylbenzylthiourea, which is then hydrolyzed to yield the desired thioether compound. The reaction conditions often include the use of a base such as sodium hydroxide and an organic solvent like ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-Methylbenzyl)thio)propan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-((2-Methylbenzyl)thio)propan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((2-Methylbenzyl)thio)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((2-Methylbenzyl)thio)ethanone: Similar structure but with an ethanone backbone.
1-((2-Methylbenzyl)thio)butan-2-one: Similar structure but with a butanone backbone.
1-((2-Methylbenzyl)thio)pentan-2-one: Similar structure but with a pentanone backbone.
Uniqueness
1-((2-Methylbenzyl)thio)propan-2-one is unique due to its specific combination of a thioether group and a propanone backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and interactions are advantageous.
Eigenschaften
Molekularformel |
C11H14OS |
|---|---|
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
1-[(2-methylphenyl)methylsulfanyl]propan-2-one |
InChI |
InChI=1S/C11H14OS/c1-9-5-3-4-6-11(9)8-13-7-10(2)12/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
YBMQFUAHGVQJBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CSCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


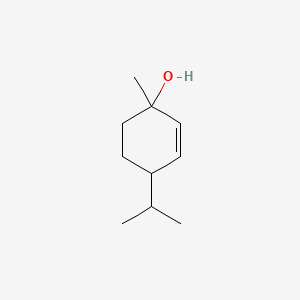

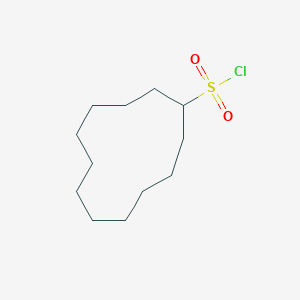
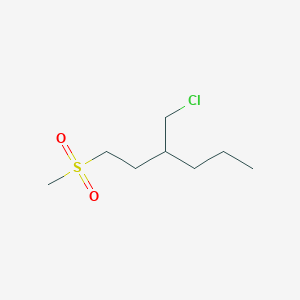



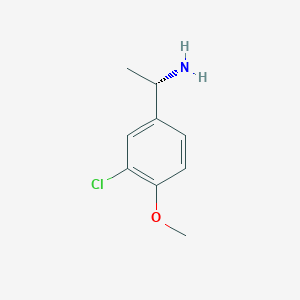
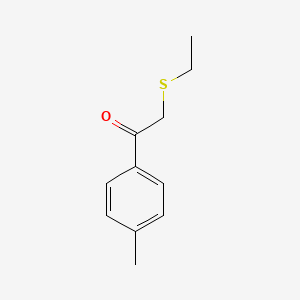


![3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13634419.png)

![6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13634428.png)
